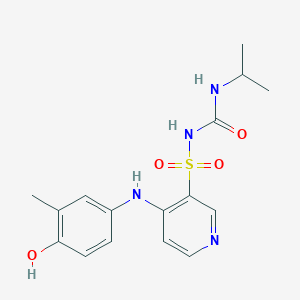

4'-Hydroxy Torsemide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-hydroxy-3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-10(2)18-16(22)20-25(23,24)15-9-17-7-6-13(15)19-12-4-5-14(21)11(3)8-12/h4-10,21H,1-3H3,(H,17,19)(H2,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCCDWZGWOVSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635356 | |

| Record name | 4-(4-Hydroxy-3-methylanilino)-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99300-67-1 | |

| Record name | 4-(4-Hydroxy-3-methylanilino)-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Vitro Metabolism of Torsemide to 4'-Hydroxy Torsemide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of torsemide, with a specific focus on the formation of its major metabolite, 4'-hydroxy torsemide (M1). This document details the enzymatic pathways, kinetic parameters, and experimental methodologies crucial for studying this metabolic conversion. The information presented is intended to support drug development professionals and researchers in designing and interpreting in vitro drug metabolism studies.

Introduction to Torsemide Metabolism

Torsemide is a high-ceiling loop diuretic primarily used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis. The clearance of torsemide is predominantly mediated by hepatic metabolism, with approximately 80% of a dose being cleared by the liver. The primary metabolic pathway is the oxidation of the tolyl methyl group to form this compound, a reaction catalyzed by the cytochrome P450 enzyme system. This initial hydroxylation is the rate-limiting step in the overall elimination of torsemide.

The main metabolites of torsemide identified in humans are:

-

M1 (this compound): Formed by the methyl-hydroxylation of the tolyl group. This metabolite possesses some pharmacological activity.

-

M3: Formed by ring hydroxylation. This metabolite also exhibits some pharmacological activity.

-

M5: Formed by the subsequent oxidation of M1. This is a major, but pharmacologically inactive, metabolite.

The Role of Cytochrome P450 in this compound Formation

In vitro studies utilizing human liver microsomes and cDNA-expressed enzymes have definitively identified Cytochrome P450 2C9 (CYP2C9) as the principal enzyme responsible for the tolyl-methyl hydroxylation of torsemide to form this compound (M1). The reaction follows Michaelis-Menten kinetics.

Enzymatic Pathway

The metabolic conversion of torsemide to this compound is an oxidative reaction. The process can be visualized as follows:

Methodological & Application

Application Notes and Protocols for the Quantification of 4'-Hydroxy Torsemide in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torsemide, a potent loop diuretic, is extensively used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis. The biotransformation of torsemide in the liver is primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP2C9, leading to the formation of several metabolites.[1] The principal and rate-limiting metabolic pathway is the tolyl-methyl hydroxylation, catalyzed predominantly by CYP2C9, which results in the formation of 4'-hydroxy torsemide.[2] This active metabolite, along with others, contributes to the overall diuretic effect of the drug.[3] Accurate quantification of this compound in human plasma is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments, as well as for dose optimization in various patient populations.

This document provides detailed application notes and protocols for the sensitive and selective quantification of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a widely accepted bioanalytical technique for its high specificity and sensitivity.[3]

Metabolic Pathway of Torsemide

Torsemide undergoes extensive hepatic metabolism to several metabolites, with this compound being a key product of CYP2C9-mediated hydroxylation.[2][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Human hepatic cytochrome P450 2C9 catalyzes the rate-limiting pathway of torsemide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: High-Throughput Analysis of 4'-Hydroxy Torsemide in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4'-Hydroxy Torsemide, a primary metabolite of the loop diuretic Torsemide, in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust and reliable method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis. It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to several metabolites. One of the major metabolites is this compound, formed through hydroxylation of the tolyl group. Accurate and reliable quantification of this metabolite is crucial for understanding the complete pharmacokinetic profile of Torsemide and for assessing its metabolic pathways in different patient populations. This application note provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound).

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed using a reversed-phase C18 column to achieve good peak shape and resolution from endogenous plasma components.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, re-equilibrate at 10% B for 1 minute |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 10°C |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for the detection of this compound and the internal standard. The instrument was operated in positive ionization mode, and the analytes were monitored using Multiple Reaction Monitoring (MRM).

Table 2: Optimized Mass Spectrometry Parameters (Representative)

| Parameter | This compound (Analyte) | Internal Standard (IS) |

| Precursor Ion (m/z) | 365.1 | User-defined |

| Product Ion (m/z) | 264.1 (Quantifier), 156.1 (Qualifier) | User-defined |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (V) | 25 (for 264.1), 35 (for 156.1) | User-defined |

| Ion Source | ESI Positive | ESI Positive |

| Capillary Voltage (kV) | 3.5 | 3.5 |

| Source Temperature (°C) | 150 | 150 |

| Desolvation Temp. (°C) | 400 | 400 |

| Cone Gas Flow (L/hr) | 50 | 50 |

| Desolvation Gas Flow (L/hr) | 800 | 800 |

Note: The m/z values for this compound are predicted based on its structure (Torsemide [M+H]+ = 349.1, hydroxylation adds 16 Da). These values and collision energies require optimization on the specific instrument used.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The chromatographic conditions provided a short run time of 5 minutes per sample, allowing for high-throughput analysis. The protein precipitation method resulted in clean extracts with minimal matrix effects and high recovery.

Method Validation (Representative Data)

The method was validated for linearity, precision, accuracy, and sensitivity. The following table summarizes the typical performance characteristics of a validated LC-MS/MS assay.

Table 3: Summary of Quantitative Performance (Representative Data)

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | > 85% |

Visualizations

Metabolic Pathway of Torsemide to this compound

Caption: Metabolic pathway of Torsemide to this compound.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for this compound analysis.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, selective, and high-throughput, making it an ideal tool for pharmacokinetic and metabolic studies of Torsemide in a drug development or clinical research environment. The provided protocols and representative data serve as a comprehensive guide for researchers and scientists in the field.

Application Note: A Cell-Based Assay for Determining 4'-Hydroxy Torsemide Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Torsemide is a potent loop diuretic used in the treatment of edema and hypertension.[1] Its therapeutic effect is primarily achieved through the inhibition of the Na+-K+-2Cl- cotransporter 2 (NKCC2), which is located in the apical membrane of the thick ascending limb of the loop of Henle.[2][3][4] Inhibition of NKCC2 reduces the reabsorption of sodium, chloride, and water, leading to diuresis.[2][5] Torsemide is metabolized in the liver into several metabolites, including the active metabolite 4'-Hydroxy Torsemide (M1).[3][6] While pharmacologically active, this metabolite contributes less to the overall diuretic effect than the parent compound.[3][6]

To characterize the inhibitory activity of Torsemide metabolites and other potential NKCC2 inhibitors, a robust and reproducible cell-based assay is essential. This application note provides a detailed protocol for a fluorescence-based thallium (Tl+) influx assay to quantitatively measure the inhibitory activity of compounds like this compound on NKCC2.

Assay Principle

The assay is based on the ability of the NKCC2 transporter to accept thallium (Tl+) as a congener for potassium (K+). A cell line stably expressing a functional NKCC2 construct is loaded with a Tl+-sensitive fluorescent dye. In the resting state, the dye has low fluorescence. Upon stimulation and addition of Tl+, the ion enters the cell through active NKCC2 transporters, binds to the dye, and causes a significant increase in fluorescence.

When an inhibitory compound such as this compound is present, the activity of NKCC2 is blocked, leading to a reduced rate of Tl+ influx and a correspondingly lower rate of fluorescence increase. The inhibitory potency of the compound can be determined by measuring the fluorescence signal over time across a range of compound concentrations.

Signaling Pathway and Mechanism of Inhibition

Torsemide and its active metabolites act from the luminal side of the renal tubule to block the chloride-binding site of the NKCC2 cotransporter. This inhibition disrupts the reabsorption of Na+, K+, and 2Cl- ions from the filtrate back into the renal interstitium, leading to increased excretion of these ions and water.

Caption: Inhibition of the NKCC2 transporter by this compound.

Experimental Protocol

Materials

-

Cell Line: LLC-PK1 (porcine kidney epithelial) cells stably expressing a chimeric NKCC2 construct (c-NKCC2). Wild-type NKCC2 is often difficult to express functionally in cell lines, necessitating the use of a chimera (e.g., NKCC1 backbone with the C-terminus of NKCC2).[7][8]

-

Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Chloride-free buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 5 mM glucose, 10 mM HEPES, pH 7.4).

-

Stimulation Buffer: Assay buffer containing 135 mM NaCl and 5 mM KCl.

-

Thallium Stock Solution: 10X Thallium-containing stimulation buffer.

-

Fluorescent Dye: Thallium-sensitive dye kit (e.g., FluxOR™ Thallium Detection Kit).

-

Test Compounds: this compound, Torsemide (positive control), Furosemide (positive control), DMSO (vehicle control).

-

Equipment: 96-well black, clear-bottom microplates, fluorescence plate reader with automated injection capabilities, CO2 incubator, multichannel pipette.

Methodology

-

Cell Seeding:

-

Culture LLC-PK1-cNKCC2 cells at 37°C and 5% CO2.

-

Seed cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells/well.

-

Incubate for 24-48 hours to allow cells to form a confluent monolayer.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound and control compounds in DMSO.

-

Perform serial dilutions in Assay Buffer to create a dose-response curve (e.g., from 100 µM to 1 nM final concentration). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

-

Dye Loading:

-

Aspirate the culture medium from the wells.

-

Wash the cell monolayer once with Assay Buffer.

-

Add 90 µL of the loading buffer containing the Tl+-sensitive dye to each well.

-

Incubate the plate at room temperature for 60-90 minutes in the dark.

-

-

Compound Treatment:

-

After incubation, add 10 µL of the diluted compound solutions (or vehicle control) to the respective wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Thallium Influx Measurement:

-

Place the 96-well plate into a fluorescence microplate reader equipped with an automated injector.

-

Set the reader to record fluorescence kinetically (e.g., one reading per second for 120 seconds) at the appropriate excitation/emission wavelengths for the dye.

-

Program the injector to add 25 µL of the 10X Thallium-containing stimulation buffer to each well after a baseline reading of 5-10 seconds.

-

The addition of Tl+ will initiate NKCC2-mediated influx and a subsequent increase in fluorescence.

-

Experimental Workflow

Caption: Workflow for the Thallium Influx Assay.

Data Presentation and Analysis

The kinetic fluorescence data is analyzed to determine the initial rate of Tl+ influx, which corresponds to the slope of the fluorescence curve immediately after Tl+ addition. The percent inhibition for each compound concentration is calculated relative to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a high concentration of Furosemide, 100% inhibition).

Table 1: Hypothetical Dose-Response Data for NKCC2 Inhibition

| Compound | Concentration (µM) | Rate of Tl+ Influx (RFU/sec) | % Inhibition |

| Vehicle (DMSO) | - | 150.2 | 0% |

| Torsemide | 0.01 | 130.5 | 13.1% |

| 0.1 | 85.1 | 43.3% | |

| 1 | 25.3 | 83.2% | |

| 10 | 5.8 | 96.1% | |

| This compound | 0.1 | 135.7 | 9.7% |

| 1 | 95.2 | 36.6% | |

| 10 | 30.1 | 79.9% | |

| 100 | 8.2 | 94.5% |

The dose-response data is then plotted using non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC50) for each compound.

Table 2: Summary of Inhibitory Potency (IC50)

| Compound | IC50 (µM) |

| Torsemide | 0.15 |

| This compound | 1.8 |

| Furosemide | 0.85 |

Expected Results

The results are expected to show a dose-dependent inhibition of the Tl+ influx by both Torsemide and this compound. Based on existing pharmacological data, Torsemide should exhibit a lower IC50 value, indicating higher potency, compared to its metabolite this compound.[3] The assay should clearly distinguish the relative potencies of different compounds targeting the NKCC2 transporter.

Conclusion

The described thallium influx assay provides a robust, sensitive, and high-throughput method for characterizing the inhibitory activity of compounds on the NKCC2 cotransporter. It is well-suited for screening compound libraries, performing structure-activity relationship (SAR) studies, and quantifying the potency of known diuretics and their metabolites, such as this compound. This protocol offers a reliable platform for researchers in drug discovery and development focused on renal transport proteins.

References

- 1. Unleashing the Power of Torsemide: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 2. Torasemide Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Physiology and pathophysiology of the renal Na-K-2Cl cotransporter (NKCC2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Na-K-Cl cotransporters. NKCC1, NKCC2, and the HEK cell Na-L-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography for the Quantification of 4'-Hydroxy Torsemide

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4'-Hydroxy Torsemide, a primary active metabolite of the diuretic drug Torsemide. The described protocol is applicable for the analysis of this compound in various matrices, including plasma, and is suitable for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. The method utilizes a reversed-phase C18 or CN column with UV detection, providing excellent resolution and sensitivity.

Introduction

Torsemide is a loop diuretic that undergoes extensive metabolism in the liver, primarily by the cytochrome P450 2C9 enzyme, to form several metabolites. The major active metabolite, this compound (M1), contributes to the overall diuretic effect of the parent drug. Accurate and reliable quantification of this metabolite is crucial for understanding the pharmacokinetics and pharmacodynamics of Torsemide. This document provides a detailed HPLC protocol for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions, compiled from established methods for Torsemide and its metabolites.

| Parameter | Recommended Conditions |

| HPLC System | Isocratic HPLC with UV Detector |

| Column | Zorbax SB C18 (250 x 4.6 mm, 5 µm) or similar C18/CN column |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Formate (pH 2.5 with formic acid) in a gradient mode or Acetonitrile:Phosphate Buffer (e.g., 0.05 M KH2PO4, pH 4.0) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 288 nm or 290 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25°C (Ambient) |

| Run Time | Approximately 17 minutes |

Standard and Sample Preparation

Standard Stock Solution: A standard stock solution of this compound can be prepared by accurately weighing and dissolving the reference standard in a suitable solvent such as methanol or acetonitrile to achieve a concentration of 1 mg/mL.

Working Standard Solutions: A series of working standard solutions can be prepared by serially diluting the stock solution with the mobile phase to construct a calibration curve. Typical concentration ranges for calibration curves are from 20 to 1000 ng/mL.

Plasma Sample Preparation: For the analysis of plasma samples, a protein precipitation or solid-phase extraction (SPE) step is necessary to remove interferences.

-

Protein Precipitation: To 1 mL of plasma, add 0.8 mL of 10% perchloric acid in methanol. Vortex the mixture for 30 seconds and then centrifuge at 10,500 x g for 10 minutes. The resulting supernatant can be directly injected into the HPLC system.

-

Solid-Phase Extraction (SPE): C2 cartridges can be used for the clean-up of plasma samples, providing a robust and selective extraction method.

Method Validation Parameters

The following table summarizes typical method validation parameters for the HPLC analysis of Torsemide and its metabolites, which would be applicable to this compound.

| Parameter | Typical Value |

| Linearity Range | 100 - 4000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 50 ng/mL |

| Limit of Quantitation (LOQ) | 100 ng/mL |

| Recovery | > 82% |

| Precision (%RSD) | < 10% |

| Retention Time | Approx. 5.00 ± 0.20 min for Torsemide (retention time for this compound will vary based on exact conditions) |

Experimental Workflow

Troubleshooting & Optimization

Improving assay sensitivity for low levels of 4'-Hydroxy Torsemide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on assays for 4'-Hydroxy Torsemide, a key metabolite of the diuretic drug Torsemide. The focus is on improving assay sensitivity for the detection and quantification of low levels of this analyte.

Frequently Asked Questions (FAQs)

Q1: My assay for this compound is not sensitive enough. What are the common causes?

A1: Low sensitivity in LC-MS/MS assays for this compound can stem from several factors:

-

Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of this compound, leading to a reduced signal.

-

Suboptimal Sample Preparation: Inefficient extraction of the analyte from the sample or inadequate removal of interfering substances can significantly impact sensitivity.

-

Poor Chromatographic Resolution: If this compound co-elutes with other matrix components or isomers, it can lead to ion suppression and inaccurate quantification.

-

Inefficient Ionization: The settings of the electrospray ionization (ESI) source, such as voltage and gas flows, may not be optimal for this compound.

-

Incorrect Mass Spectrometry Parameters: The selected precursor and product ion transitions (MRM transitions) may not be the most intense, or the collision energy might be suboptimal.

Q2: What is the expected lower limit of quantification (LLOQ) for a sensitive this compound assay?

A2: While specific LLOQs for this compound are not widely published, sensitive LC-MS/MS methods for the parent drug, Torsemide, can achieve LLOQs in the range of 1-5 ng/mL in plasma.[1][2][3] With proper method optimization, it is reasonable to target a similar or even lower LLOQ for this compound. The achievable LLOQ will depend on the instrumentation used, the sample matrix, and the efficiency of the sample preparation method.

Q3: How can I minimize matrix effects in my assay?

A3: To mitigate matrix effects, consider the following strategies:

-

Improve Sample Cleanup: Transition from simple protein precipitation to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Optimize Chromatography: Adjust the mobile phase composition and gradient to better separate this compound from interfering matrix components.

-

Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, thus providing more accurate quantification.

-

Dilute the Sample: If the analyte concentration allows, diluting the sample can reduce the concentration of interfering matrix components.

Q4: Which ionization mode, positive or negative ESI, is better for this compound?

A4: For the parent drug, Torsemide, both positive and negative electrospray ionization (ESI) modes have been used successfully.[2][4] The optimal mode for this compound should be determined empirically by infusing a standard solution and evaluating the signal intensity in both modes. The choice may also depend on the nature of co-eluting interferences in the specific biological matrix.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered when developing a sensitive assay for this compound.

| Problem | Possible Causes | Recommended Actions |

| Low Signal Intensity / Poor Sensitivity | Inefficient sample extraction. | Optimize the extraction solvent and pH for liquid-liquid extraction. For solid-phase extraction, screen different sorbents and elution solvents. |

| Ion suppression due to matrix effects. | Implement a more rigorous sample cleanup method (e.g., SPE). Modify the chromatographic gradient to separate the analyte from the suppression zone. | |

| Suboptimal ESI source parameters. | Systematically optimize spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. | |

| Incorrect MRM transitions or collision energy. | Infuse a standard solution of this compound to identify the most intense precursor and product ions. Perform a collision energy optimization experiment. | |

| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |

| Interference from the biological matrix. | Improve sample cleanup to remove more endogenous components. Enhance chromatographic separation. | |

| Poor Peak Shape (Tailing or Fronting) | Incompatible sample solvent with the mobile phase. | Ensure the final sample solvent is as similar as possible to the initial mobile phase conditions. |

| Column overload. | Reduce the injection volume or the concentration of the injected sample. | |

| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or try a different column chemistry. | |

| Inconsistent Results / Poor Reproducibility | Variability in sample preparation. | Ensure consistent and precise execution of the sample preparation protocol. Use an internal standard. |

| Fluctuations in LC-MS system performance. | Perform regular system suitability tests to monitor instrument performance. |

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Bioanalytical Assays

| Technique | Principle | Advantages | Disadvantages | Applicability for this compound |

| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate plasma proteins. | Simple, fast, and inexpensive. | Less effective at removing other matrix components (e.g., phospholipids), which can cause significant ion suppression. | Suitable for initial method development but may not provide sufficient sensitivity for low-level quantification. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Can provide cleaner extracts than PPT by removing salts and some polar interferences. | Can be more time-consuming and may have lower recovery for highly polar analytes. | A good option to improve sensitivity over PPT. The choice of organic solvent is critical. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Provides the cleanest extracts, significantly reducing matrix effects and improving sensitivity. Can be automated. | More expensive and requires more method development to optimize the sorbent, wash, and elution steps. | The recommended approach for achieving the highest sensitivity and robustness for low-level quantification of this compound. |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma (Example)

This protocol is adapted from methods for Torsemide and should be optimized for this compound.

-

Sample Preparation:

-

To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., a stable isotope-labeled this compound).

-

Vortex briefly to mix.

-

-

Extraction:

-

Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

-

Evaporation and Reconstitution:

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

-

Protocol 2: LC-MS/MS Parameters (Example Starting Point)

These parameters are based on typical methods for small molecule quantification and should be optimized for this compound.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), with polarity (positive or negative) to be determined.

-

MRM Transitions: To be determined by infusing a standard of this compound.

Visualizations

Metabolic Pathway of Torsemide

Torsemide is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2C9 being the major enzyme involved.[5] The metabolic process includes hydroxylation and oxidation. This compound (M3) is formed through the hydroxylation of the tolyl group of Torsemide.

Caption: Metabolic conversion of Torsemide to this compound via CYP2C9.

General Workflow for Improving Assay Sensitivity

The following workflow outlines a systematic approach to enhancing the sensitivity of an LC-MS/MS assay for this compound.

Caption: A logical workflow for enhancing the sensitivity of a this compound assay.

References

- 1. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Torsemide: Package Insert / Prescribing Information [drugs.com]

Technical Support Center: 4'-Hydroxy Torsemide Analytical Standard

This technical support center provides guidance on the stability, handling, and analysis of the 4'-Hydroxy Torsemide analytical standard. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the this compound analytical standard?

A1: To ensure the long-term stability of the this compound analytical standard, it is recommended to store it at -20°C in a tightly sealed, light-resistant container.[1] Minimize the headspace in the vial to reduce potential degradation from atmospheric oxygen. For solutions, use amber vials to protect from light.[1]

Q2: What are the potential stability issues with the this compound analytical standard?

A2: As a phenolic compound, this compound is susceptible to oxidation. The hydroxyl group on the phenyl ring can be oxidized, leading to the formation of colored degradation products. The stability can also be affected by factors such as pH, temperature, and exposure to light. It is crucial to handle the standard in a controlled environment to minimize these risks.

Q3: How should I handle the this compound analytical standard upon receiving it?

A3: Upon receipt, immediately store the standard at the recommended -20°C. Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which could affect the standard's integrity. Handle the standard in an inert atmosphere (e.g., under nitrogen or argon) if possible, especially when preparing stock solutions.

Q4: What solvent should I use to prepare a stock solution of this compound?

A4: Methanol or acetonitrile are suitable solvents for preparing stock solutions of this compound. Ensure the solvent is of high purity (HPLC grade or equivalent) to avoid introducing impurities that could interfere with your analysis.

Q5: How long is a stock solution of this compound stable?

A5: The stability of a stock solution depends on the solvent and storage conditions. When stored at -20°C in a tightly sealed, amber vial, a stock solution in methanol or acetonitrile is expected to be stable for several weeks. However, it is best practice to prepare fresh solutions for critical experiments and to periodically check the purity of the stock solution using a stability-indicating analytical method.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Unexpected peaks in the chromatogram. | Degradation of the analytical standard. | - Prepare a fresh stock solution from the solid standard. - Ensure the mobile phase is properly prepared and degassed. - Check the column for contamination. - Verify the purity of the solvent used to dissolve the standard. |

| Drifting baseline in HPLC analysis. | Mobile phase instability or column contamination. | - Prepare fresh mobile phase and ensure it is well-mixed and degassed. - Flush the column with a strong solvent to remove any contaminants. - Check for leaks in the HPLC system. |

| Inconsistent peak areas or retention times. | - Instability of the analytical standard solution. - Fluctuations in column temperature. - Inconsistent injection volumes. | - Prepare fresh standard solutions daily. - Use a column oven to maintain a constant temperature. - Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe. |

| Discoloration of the solid standard or solution. | Oxidation of the phenolic hydroxyl group. | - Discard the discolored standard. - Store the standard under an inert atmosphere. - Protect the standard from light exposure by using amber vials and storing it in the dark. |

Experimental Protocols

Protocol for Assessing the Stability of this compound Analytical Standard

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound analytical standard.

-

Dissolve it in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

2. Forced Degradation Studies:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid standard at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

-

Photostability: Expose the solid standard and the stock solution to UV light (254 nm) and visible light for a defined period.

3. Sample Analysis (using a Stability-Indicating HPLC Method):

-

After the specified time, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the samples using an appropriate HPLC method (see suggested method below).

Suggested Stability-Indicating HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 288 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | % Degradation (Example) | Number of Degradation Products (Example) |

| 0.1 M HCl, 60°C, 24h | 15% | 2 |

| 0.1 M NaOH, 60°C, 24h | 25% | 3 |

| 3% H₂O₂, RT, 24h | 40% | 4 |

| Heat (Solid), 105°C, 24h | 5% | 1 |

| Heat (Solution), 60°C, 24h | 10% | 2 |

| Photostability (UV/Vis) | 8% | 1 |

Note: The data in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Caption: Troubleshooting workflow for inconsistent analytical results.

Caption: Experimental workflow for forced degradation studies.

References

Overcoming interference in 4'-Hydroxy Torsemide chromatographic analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic analysis of 4'-Hydroxy Torsemide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Question: Why am I observing extraneous peaks or a high baseline in my chromatogram?

Answer: Extraneous peaks or a high baseline are often due to interference from endogenous components in the sample matrix (e.g., plasma, urine) or contamination from reagents and materials.

Potential Causes & Solutions:

-

Inadequate Sample Cleanup: The sample preparation method may not be effectively removing interfering substances.

-

Contaminated Solvents or Reagents: Impurities in the mobile phase, extraction solvents, or other reagents can introduce interfering peaks.

-

Solution: Use high-purity (HPLC-grade) solvents and freshly prepared reagents. Filter all mobile phases through a 0.22 µm or 0.45 µm filter before use.[4]

-

-

Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.

-

Solution: Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.

-

-

Leaching from Plasticware: Phthalates and other plasticizers can leach from tubes and pipette tips.

-

Solution: Use polypropylene or glass tubes and minimize the contact time of organic solvents with plastic materials.

-

Logical Troubleshooting Workflow for Peak Interference

References

- 1. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to the Analytical Validation of 4'-Hydroxy Torsemide Quantification Methods

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 4'-Hydroxy Torsemide, the major metabolite of the loop diuretic Torsemide. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of method performance and experimental protocols to aid in the selection of the most appropriate analytical strategy.

Methodology Comparison

Several analytical techniques have been successfully validated for the simultaneous determination of Torsemide and this compound (also referred to as M5) in biological matrices. The primary methods include High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer a robust and cost-effective approach for the quantification of this compound. Different detection techniques can be coupled with HPLC, each with its own advantages.

-

HPLC with UV Detection (HPLC-UV): This is a widely available technique. A simple, rapid, and selective HPLC-UV method has been developed and validated for the quantification of Torsemide in human plasma, which can be adapted for its metabolite.

-

HPLC with Electrochemical Detection (HPLC-ED): This method provides high sensitivity and is suitable for the simultaneous determination of Torsemide and its major metabolite M5 in human urine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it well-suited for the analysis of drugs and their metabolites in complex biological fluids. A sensitive and selective HPLC-ESI-MS method has been developed for the determination of Torsemide in human plasma and can be applied to its metabolites.

Performance Data Comparison

The following tables summarize the validation parameters for different analytical methods used to quantify Torsemide and/or this compound. This data allows for a direct comparison of their performance characteristics.

Table 1: Linearity of Analytical Methods

| Method | Analyte(s) | Matrix | Linearity Range | Correlation Coefficient (r) | Reference |

| HPLC-ED | Torsemide and M5 | Human Urine | Up to 7 µg/mL | Not Specified | |

| HPLC-UV | Torsemide | Human Plasma | 100-4000 ng/mL | 0.999 | |

| HPLC-UV | Torsemide | Bulk and Pharmaceutical Dosage Form | 10-30 µg/mL | 0.9980 | |

| HPLC-UV | Torsemide | Bulk and Pharmaceutical Dosage Form | 0.5-30 µg/mL | 0.996 | |

| HPLC-ESI-MS | Torsemide | Human Plasma | 1–2500 |

A Comparative Pharmacokinetic Analysis of Torsemide and its Active Metabolite, 4'-Hydroxy Torsemide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the loop diuretic torsemide and its pharmacologically active metabolite, 4'-hydroxy torsemide (M1). The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Executive Summary

Torsemide is a pyridine-sulfonylurea loop diuretic primarily used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as in the treatment of hypertension. It is extensively metabolized in the liver, with its major active metabolite being this compound (also referred to as M1). This metabolite contributes to the overall diuretic effect of the parent drug. Understanding the distinct pharmacokinetic properties of both the parent drug and its active metabolite is crucial for optimizing therapeutic strategies and for the development of new drug formulations.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of torsemide and its active metabolite, this compound, based on available clinical data.

| Pharmacokinetic Parameter | Torsemide | This compound (M1) |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour[1] | ~1 hour |

| Peak Plasma Concentration (Cmax) after 10mg oral dose | 2226 ng/mL | 159 ng/mL |

| Elimination Half-life (t½) | 3 to 4 hours[1] | Prolonged in renal failure[2] |

| Bioavailability | 80% to 90%[1] | Not applicable (metabolite) |

| Protein Binding | >99%[3] | Data not available |

| Volume of Distribution (Vd) | 12-15 L[3] | Data not available |

| Metabolism | Hepatic (CYP2C9 major) | Further metabolism |

| Primary Route of Excretion | Hepatic metabolism (~80%) and renal excretion (~20% unchanged)[3] | Renal excretion[1] |

Metabolic Pathway

The metabolic conversion of torsemide to this compound is a critical step in its mechanism of action and subsequent elimination. This process is primarily mediated by the cytochrome P450 enzyme system in the liver.

Caption: Metabolic pathway of torsemide to its active and inactive metabolites.

Experimental Protocols

The following section details a representative experimental protocol for the comparative pharmacokinetic analysis of torsemide and this compound in human plasma.

Study Design and Sample Collection

A single-dose, open-label pharmacokinetic study is conducted in healthy volunteers. Following the administration of a single oral dose of torsemide (e.g., 10 mg), serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose). Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: Sample Preparation

A solid-phase extraction (SPE) method is employed for the simultaneous extraction of torsemide and this compound from plasma samples.[4]

-

Conditioning: C2 SPE cartridges are conditioned with 1 mL of methanol followed by 1 mL of 0.075 M phosphoric acid.

-

Loading: An aliquot of the plasma sample (e.g., 1 mL) is mixed with 0.5 mL of 0.075 M phosphoric acid and loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed sequentially with 1 mL of 0.075 M phosphoric acid and 1 mL of deionized water to remove interfering substances.

-

Elution: The analytes are eluted from the cartridge with an appropriate organic solvent (e.g., a mixture of dichloromethane and chloroform).

-

Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for analysis.

Bioanalytical Method: Chromatographic and Mass Spectrometric Analysis

The concentrations of torsemide and this compound in the extracted plasma samples are determined using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.[5]

-

Chromatographic System: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 5 µm) is used for the separation of the analytes.

-

Mobile Phase: A gradient elution with a mobile phase consisting of methanol and 10 mM ammonium formate is employed.

-

Flow Rate: A flow rate of 0.2 mL/min is maintained.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the negative ion mode.

-

Quantification: The analytes are quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. For torsemide, this could be m/z 347.0 → [specific product ion], and for this compound, a corresponding transition would be monitored. An internal standard (e.g., tolbutamide) is used to ensure accuracy and precision.[5]

Experimental Workflow

The overall workflow for a comparative pharmacokinetic study of torsemide and this compound is depicted below.

Caption: Workflow for a comparative pharmacokinetic study.

Conclusion

The pharmacokinetic profiles of torsemide and its active metabolite, this compound, reveal a rapid absorption of the parent drug and subsequent formation of the active metabolite. While torsemide itself has a relatively short half-life, the contribution of this compound to the overall diuretic effect, particularly in specific patient populations such as those with renal impairment, warrants careful consideration. The experimental protocols outlined in this guide provide a robust framework for conducting detailed comparative pharmacokinetic analyses, which are essential for both clinical pharmacology research and the advancement of diuretic therapies.

References

- 1. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of torasemide and its metabolites in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Navigating the Disposal of 4'-Hydroxy Torsemide: A Guide for Laboratory Professionals

At its core, the proper disposal of any chemical, including metabolic byproducts like 4'-Hydroxy Torsemide, hinges on a thorough understanding of its potential hazards. Given the absence of a specific Safety Data Sheet (SDS) for this metabolite, a conservative approach that considers the properties of the parent compound, Torsemide, is recommended. Torsemide is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA); however, it is a potent, pharmacologically active substance. Therefore, its waste, and that of its metabolites, should be managed responsibly to prevent environmental contamination and potential human exposure.

Waste Classification and Handling

Based on available data for Torsemide, this compound is not expected to meet the criteria for hazardous waste (e.g., ignitability, corrosivity, reactivity, or toxicity as defined by the EPA). However, due to its pharmacological activity, it is prudent to manage it as a non-hazardous pharmaceutical waste. This necessitates segregation from general laboratory trash and disposal through a licensed chemical waste contractor.

Key Handling Precautions for Laboratory Personnel:

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid Aerosolization: Handle the solid form of the compound in a manner that minimizes dust generation. If dissolving in a solvent, do so in a well-ventilated area or a fume hood.

-

Spill Management: In case of a spill, isolate the area and prevent the spread of the material. For solid spills, gently sweep or vacuum the material into a designated waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting:

-

Waste Collection:

-

Collect all solid waste, including unused or expired this compound, contaminated PPE (gloves, disposable lab coats), and weighing papers, in a dedicated, clearly labeled, and sealable container.

-

Collect liquid waste, such as solutions containing this compound, in a separate, compatible, and clearly labeled container. Do not mix with other chemical waste streams unless compatibility has been verified.

-

-

Waste Labeling:

-

Label the waste container with "Non-Hazardous Pharmaceutical Waste" and the full chemical name: "this compound."

-

Include the approximate quantity of the waste.

-

-

Waste Storage:

-

Store the sealed waste container in a designated, secure area away from incompatible materials. This area should be clearly marked as a satellite accumulation area for chemical waste.

-

-

Disposal Request:

-

Once the container is full or the waste is no longer being generated, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

-

-

Documentation:

-

Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

-

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative data for Torsemide and its metabolite, this compound. This information is valuable for safety assessments and waste characterization.

| Property | Torsemide | This compound |

| Molecular Formula | C₁₆H₂₀N₄O₃S | C₁₆H₂₀N₄O₄S |

| Molecular Weight | 348.4 g/mol | 364.4 g/mol |

| CAS Number | 56211-40-6 | 99300-67-1 |

| Known Toxicity (Oral LD50, Rat) | >5 g/kg | No data available |

Data for Torsemide is used as a reference due to the lack of specific toxicity data for this compound.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagrams illustrate the decision-making process and the overall experimental workflow for handling this compound waste in a laboratory setting.

Essential Safety and Logistical Information for Handling 4'-Hydroxy Torsemide

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 4'-Hydroxy Torsemide. The following procedures are designed to minimize risk and ensure safe operational conduct and disposal.

Disclaimer: The following guidelines are based on the available safety data for the parent compound, Torsemide, and general best practices for handling active pharmaceutical ingredients (APIs). A specific Safety Data Sheet (SDS) for this compound was not available. It is imperative to conduct a site-specific risk assessment before commencing any work.

Hazard Identification and Risk Assessment

This compound is a metabolite of Torsemide, a loop diuretic. While specific toxicity data for the metabolite is limited, it should be handled with the same precautions as the parent compound. The primary hazards associated with Torsemide, and likely its metabolite, include:

-

Serious Eye Irritation: Direct contact can cause significant eye irritation.[1][2]

-

Physiological Effects: As a diuretic, systemic absorption may lead to electrolyte imbalances and hypotension.[3][4]

-

Unknown Potency: As a pharmaceutical-related compound, the full toxicological profile may not be known.[4]

A thorough risk assessment should be performed to identify potential exposure routes (inhalation, ingestion, skin/eye contact) and establish appropriate control measures.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

| PPE Category | Specification | Purpose |

| Hand Protection | Nitrile or latex gloves. Check for chemical compatibility. | Prevent skin contact. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][5] | Protect eyes from splashes and dust.[5] |

| Body Protection | A lab coat or disposable gown should be worn to prevent contamination of personal clothing.[5] | Protect skin and clothing from contamination.[5] |

| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[1][5] | Prevent inhalation of airborne particles. |

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

- Work in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[1]

- Ensure that an eyewash station and safety shower are readily accessible.

- Gather all necessary materials and equipment before starting work to minimize movement in and out of the designated area.

2. Weighing and Aliquoting:

- Handle solid this compound in a manner that avoids the generation of dust.[1]

- If possible, use a balance with a draft shield.

- Use appropriate tools (e.g., spatulas) to handle the compound.

3. Solution Preparation:

- When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

- Cap vials and containers securely.

4. Post-Handling:

- Decontaminate all surfaces and equipment after use with an appropriate cleaning agent.

- Wash hands thoroughly with soap and water after removing gloves.[1][2]

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

| Waste Type | Disposal Procedure |

| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. This includes contaminated gloves, wipes, and disposable labware. |

| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain. |

| Sharps | Dispose of contaminated needles and other sharps in a designated sharps container. |

| Unused Compound | Dispose of as hazardous chemical waste. Do not return to the original container. |

Emergency Procedures

| Emergency Situation | Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention if irritation develops. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |

Visual Workflow for Handling this compound

The following diagram outlines the key steps and decision points for the safe handling of this compound.

Caption: Workflow for Safe Handling of this compound.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.